molecular formula C15H12FNO2 B14967250 2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B14967250
M. Wt: 257.26 g/mol
InChI Key: AGQHHVCQDDDXAG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic compound featuring a norbornene-fused isoindole-1,3-dione core with a 4-fluorophenyl substituent. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Synthetically, it is derived from nadic anhydride (the Diels-Alder adduct of cyclopentadiene and maleic anhydride) and 4-fluoroaniline, followed by reduction or functionalization steps .

The compound has been investigated for diverse biological activities. Derivatives exhibit anticancer, antimicrobial, and carbonic anhydrase (CA) inhibition profiles. For instance, acryloylphenyl-substituted analogs demonstrated nanomolar IC₅₀ values against human CA I and II isoforms, with selectivity over tumor-associated CA IX and XII . Additionally, fluorophenyl derivatives showed moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, alongside antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

4-(4-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H12FNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2

InChI Key

AGQHHVCQDDDXAG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable fluorophenyl precursor, followed by cyclization using reagents such as strong acids or bases, and catalysts to facilitate the formation of the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (Fluorine, Chlorine) : The 4-fluorophenyl derivative exhibits superior CA inhibition (IC₅₀ < 0.1 μM) compared to the chlorophenyl analog, which primarily inhibits glutathione S-transferase (GST) . Fluorine’s electronegativity likely enhances binding to CA’s zinc-active site.
  • Thiazole and Tetrazole Hybrids: Incorporation of thiazole (e.g., 2-(4-(aryl)thiazole-2-yl)) or tetrazole moieties (e.g., 2-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)amino)) improves antimicrobial potency. Tetrazole derivatives showed MIC values as low as 2 μg/mL against Gram-positive pathogens .
  • Steric Effects : Bulkier substituents (e.g., isopropyl in 2-(propan-2-yl)-...-dione) reduce enzymatic activity, highlighting the importance of substituent size in target binding .

Structural and Physicochemical Comparisons

Property 4-Fluorophenyl Derivative 4-Chlorophenyl Derivative Tetrazole Hybrid
Molecular Weight 313.3 g/mol 329.8 g/mol 445.4 g/mol (example)
LogP (Predicted) 2.1 ± 0.3 2.5 ± 0.4 3.2 ± 0.5
Solubility Moderate in DMSO Low in aqueous buffer Low (hydrophobic tetrazole)
Thermal Stability Stable up to 250°C Similar to fluorophenyl Decomposes at 200°C
Synthetic Route Nadic anhydride + 4-fluoroaniline Nadic anhydride + 4-chloroaniline Multi-step (azide-thiourea cyclization)
Key References

Insights:

  • Synthetic Complexity : Tetrazole derivatives require multi-step synthesis (e.g., Huisgen cycloaddition), whereas fluorophenyl/chlorophenyl analogs are synthesized in fewer steps .

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